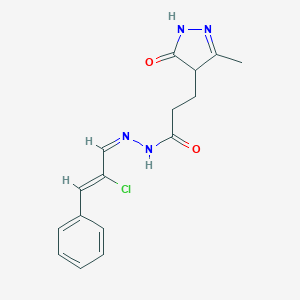![molecular formula C21H25N3O3 B380098 4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B380098.png)
4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate is a complex organic compound with the molecular formula C21H25N3O3 and a molecular weight of 367.452 g/mol . This compound is notable for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an ethanimidoyl linkage to a phenyl acetate moiety .
Preparation Methods
The synthesis of 4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate typically involves multiple stepsThe ethanimidoyl linkage is then formed, and finally, the phenyl acetate moiety is attached . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate can undergo various chemical reactions, including:
Scientific Research Applications
4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, while the ethanimidoyl linkage and phenyl acetate moiety contribute to the overall stability and activity of the compound . The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4-{(1E)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl acetate can be compared with other similar compounds, such as:
4-(4-methoxyphenyl)morpholine: This compound has a similar methoxyphenyl group but differs in the presence of a morpholine ring instead of a piperazine ring.
4-{N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenyl benzoate: This compound has a benzoate moiety instead of a phenyl acetate moiety, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
[4-[(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C21H25N3O3/c1-16(18-8-10-19(11-9-18)27-17(2)25)22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)26-3/h4-11H,12-15H2,1-3H3/b22-16+ |
InChI Key |
KAGXHTHNFNFKJG-CJLVFECKSA-N |
SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC(=O)C |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-furylmethylene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380015.png)
![2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380017.png)

![2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380019.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B380020.png)
![2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380025.png)
![2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380030.png)

![3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B380032.png)
![5-(diethylammonio)-2-{(E)-[2-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenolate](/img/structure/B380033.png)
![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B380035.png)
![2-(2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B380036.png)
![N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B380038.png)
![2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380040.png)
